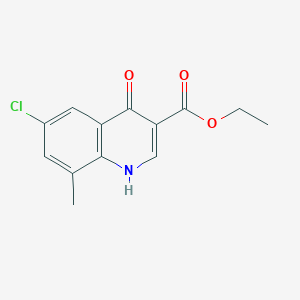

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTMBADUIBZXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401172806 | |

| Record name | Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401172806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175134-96-0 | |

| Record name | Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175134-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401172806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate typically involves the reaction of 6-chloro-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of an acid or base.

Scientific Research Applications

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the chlorine and hydroxyl groups may enhance its binding affinity to certain enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate and related quinoline derivatives:

Physicochemical Properties

- Lipophilicity (LogP): Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (LogP = 2.50) has moderate lipophilicity, comparable to the target compound (estimated LogP ~2.5–3.0 due to methyl group). Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate likely has lower LogP (~2.0–2.5) due to the polar methoxy group .

- Thermal Stability: Compounds with nitro groups (e.g., Ethyl 4-chloro-8-nitroquinoline-3-carboxylate) exhibit lower thermal stability due to the nitro group’s propensity for decomposition . Methyl and methoxy substituents generally enhance stability compared to halogens .

Biological Activity

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H10ClNO3

- Molecular Weight : Approximately 249.24 g/mol

- Functional Groups : Contains a chloro group, hydroxyl group, and a carboxylate moiety, contributing to its reactivity and biological activity.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the intercalation of the quinoline ring with bacterial DNA, disrupting replication and transcription processes.

Anticancer Effects

Studies have shown that this compound exhibits potential anticancer properties. It has been tested against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves:

- DNA Intercalation : The compound intercalates into DNA, leading to structural distortions that trigger apoptosis in cancer cells.

- Enzyme Inhibition : The presence of chlorine and hydroxyl groups enhances binding affinity to specific enzymes involved in cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The quinoline structure allows for intercalation with DNA, inhibiting replication.

- Enzyme Modulation : The compound may inhibit enzymes critical for cellular metabolism and proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress, leading to cell death in pathogens or cancer cells .

Case Studies

- Antimicrobial Study : A study reported that this compound inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µg/mL. This suggests its potential as a therapeutic agent against resistant bacterial strains.

- Cancer Cell Line Testing : In vitro studies showed that the compound reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines by over 50% at concentrations of 20 µM after 48 hours of treatment.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other quinoline derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | DNA intercalation, enzyme inhibition |

| Ethyl 4-chloroquinoline-3-carboxylate | Low | Moderate | Primarily enzyme inhibition |

| Ethyl 7-nitroquinoline-3-carboxylate | High | Low | DNA intercalation |

Q & A

Q. What are the key structural features of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, and how do they influence its chemical reactivity and biological activity?

The compound features a quinoline core substituted with a chlorine atom at position 6, a hydroxyl group at position 4, a methyl group at position 8, and an ethyl ester at position 3. The chlorine atom enhances electrophilic substitution reactivity, while the hydroxyl group enables hydrogen bonding and chelation with metal ions, critical for interactions with biological targets like enzymes. The methyl group at position 8 contributes to lipophilicity, influencing membrane permeability. These substituents collectively modulate antibacterial and antitumor activities by altering electronic and steric properties .

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions impact yield and purity?

A common multi-step synthesis involves:

- Step 1: Cyclization of substituted aniline derivatives with ethyl acetoacetate under acidic conditions to form the quinoline ring.

- Step 2: Chlorination using POCl₃ or SOCl₂ at 80–100°C to introduce the 6-chloro substituent.

- Step 3: Hydroxylation via alkaline hydrolysis or oxidative methods. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control to avoid side reactions, and purification via column chromatography. Yields typically range from 45–65%, with purity confirmed by NMR and HPLC .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions and regioselectivity (e.g., hydroxyl proton at δ 10–12 ppm).

- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 295.05).

- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks using software like SHELXL or WinGX .

Q. How can researchers evaluate the biological activity of this compound against bacterial targets?

- In vitro assays: Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

- Time-kill kinetics: Assess bactericidal activity over 24 hours.

- Mechanistic studies: Probe DNA gyrase inhibition via supercoiling assays or molecular docking to identify binding interactions .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound to enhance scalability while maintaining regioselectivity?

- Catalyst screening: Use Lewis acids (e.g., ZnCl₂) to improve cyclization efficiency.

- Microwave-assisted synthesis: Reduce reaction time (e.g., from 12 hours to 2 hours) and enhance yield by 15–20%.

- Flow chemistry: Enable continuous production with real-time monitoring to minimize intermediates .

Q. How should researchers address contradictions in reported biological activity data for quinoline derivatives like this compound?

- Replicate assays: Standardize protocols (e.g., CLSI guidelines) to control variables like pH, inoculum size, and solvent (DMSO concentration ≤1%).

- Structural validation: Confirm compound identity via XRD or 2D NMR (COSY, HSQC) to rule out isomer contamination.

- Meta-analysis: Compare substituent effects across analogs (e.g., fluoro vs. chloro derivatives) to identify activity trends .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups in this compound derivatives that modulate antimicrobial efficacy?

- Analog synthesis: Replace the 6-chloro group with bromo or nitro substituents to assess electronic effects.

- Ester hydrolysis: Convert the ethyl ester to a carboxylic acid to evaluate polarity’s impact on bioavailability.

- Biological testing: Corrogate activity data with computational models (e.g., CoMFA) to map pharmacophore requirements .

Q. What crystallographic techniques are most suitable for determining the three-dimensional conformation of this compound?

- Single-crystal XRD: Use SHELXTL for structure refinement and ORTEP-3 for visualizing intermolecular interactions (e.g., C–H⋯O bonds).

- Hirshfeld surface analysis: Quantify hydrogen-bond contributions to crystal packing.

- Twinned data refinement: Apply SHELXL for high-resolution datasets to resolve disorder in the ethyl ester group .

Q. What methodologies improve the solubility of this compound for in vivo pharmacokinetic studies?

- Salt formation: React with sodium bicarbonate to generate a water-soluble carboxylate salt.

- Co-solvent systems: Use PEG 400 or cyclodextrins to enhance aqueous solubility (e.g., from 0.2 mg/mL to 5 mg/mL).

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What experimental approaches elucidate the mechanism of action of this compound in cancer cell lines?

- Proteomics: Identify protein targets via affinity chromatography coupled with LC-MS/MS.

- Apoptosis assays: Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining).

- Transcriptomics: Perform RNA-seq to map pathways (e.g., p53 or MAPK) dysregulated by treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.